Cas no 30843-37-9 (5-Chloro-2-methyl-3-phenyl-1H-indole)

5-Chloro-2-methyl-3-phenyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-methyl-3-phenyl-1H-indole
- 2-methyl-3-phenyl-5-chloro-indole
- DTXSID10347099
- 5-Chloro-2-methyl-3-phenyl-1H-indole #
- SCHEMBL9269177
- 30843-37-9
- Indole, 5-chloro-2-methyl-3-phenyl-
-
- インチ: InChI=1S/C15H12ClN/c1-10-15(11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)17-10/h2-9,17H,1H3
- InChIKey: NACPCLSBDWPXNV-UHFFFAOYSA-N
- SMILES: CC1=C(C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)N1
計算された属性
- 精确分子量: 241.06596
- 同位素质量: 241.0658271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8Ų
- XLogP3: 4.7
じっけんとくせい
- PSA: 15.79
5-Chloro-2-methyl-3-phenyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146961-1g |
5-chloro-2-methyl-3-phenyl-1H-indole |
30843-37-9 | 95% | 1g |
$*** | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732894-1g |
5-Chloro-2-methyl-3-phenyl-1h-indole |
30843-37-9 | 98% | 1g |
¥6510.00 | 2024-08-02 | |
Chemenu | CM146961-1g |
5-chloro-2-methyl-3-phenyl-1H-indole |
30843-37-9 | 95% | 1g |
$1062 | 2021-08-05 | |
Alichem | A199009060-1g |
5-Chloro-2-methyl-3-phenyl-1H-indole |
30843-37-9 | 95% | 1g |
$984.96 | 2023-09-02 |
5-Chloro-2-methyl-3-phenyl-1H-indole 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
5-Chloro-2-methyl-3-phenyl-1H-indoleに関する追加情報
5-Chloro-2-methyl-3-phenyl-1H-indole (CAS No. 30843-37-9): A Comprehensive Overview
The compound 5-Chloro-2-methyl-3-phenyl-1H-indole (CAS No. 30843-37-9) is a structurally unique indole derivative with significant potential in various fields of chemistry and pharmacology. Indole derivatives have long been recognized for their diverse biological activities, and this particular compound stands out due to its specific substitution pattern and electronic properties. The molecule features a chloro group at the 5-position, a methyl group at the 2-position, and a phenyl group at the 3-position, which collectively influence its chemical reactivity and biological interactions.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anticancer agents. The 5-chloro substitution in this compound has been shown to enhance its ability to inhibit certain kinases, which are critical targets in cancer therapy. Additionally, the methyl group at position 2 contributes to the molecule's lipophilicity, improving its bioavailability and permeability across cellular membranes. The phenyl group at position 3 further enhances the compound's stability and ability to interact with biomolecular targets through π–π stacking interactions.
From a synthetic perspective, 5-Chloro-2-methyl-3-phenyl-1H-indole can be synthesized via various routes, including the Paal-Knorr synthesis and other indole-forming reactions. Researchers have explored optimized conditions to improve yield and purity, often employing catalytic systems or microwave-assisted techniques. These advancements have made the compound more accessible for further research and potential commercial applications.
In terms of pharmacological activity, this compound has demonstrated promising results in preclinical studies. For instance, it has shown selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, studies on its mechanism of action have revealed that it may induce apoptosis by modulating mitochondrial function and activating caspase pathways. These findings underscore the importance of understanding the relationship between the compound's structure and its biological effects.
Another area of interest is the role of 5-Chloro-2-methyl-3-phenyl-1H-indole in neurodegenerative diseases. Recent research has indicated that this compound may possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation in neuronal cells. Its ability to cross the blood-brain barrier makes it a promising candidate for therapeutic interventions targeting conditions such as Alzheimer's disease or Parkinson's disease.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its efficacy and reduce potential side effects. This includes modifying its structure to improve solubility or developing prodrug forms for better delivery. Collaborative efforts between chemists and biologists are also exploring its potential as a scaffold for designing more potent drug candidates.
In conclusion, 5-Chloro-2-methyl-3-phencylindole (CAS No. 30843-37) is a versatile indole derivative with significant potential in drug discovery and development. Its unique substitution pattern confers desirable chemical and biological properties, making it a valuable tool for researchers in academia and industry alike. As advancements in synthetic methods and biological studies continue to unfold, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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